3-Amino-4-(formylamino)phenyl acetate
Description
3-Amino-4-(formylamino)phenyl acetate is an aromatic compound featuring a phenyl ring substituted with an amino (-NH₂) group at position 3, a formylamino (-NHCHO) group at position 4, and an acetate ester (-OAc) at the para position. This structure confers unique physicochemical properties, including moderate polarity due to the combination of hydrophilic (amino, formylamino) and lipophilic (acetate ester) groups.
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
(3-amino-4-formamidophenyl) acetate |
InChI |
InChI=1S/C9H10N2O3/c1-6(13)14-7-2-3-9(11-5-12)8(10)4-7/h2-5H,10H2,1H3,(H,11,12) |
InChI Key |
CLHQNXVPRLQRGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)NC=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 3-Amino-4-(formylamino)phenyl acetate, the following analogs are analyzed based on substituent patterns, regulatory classifications, and inferred properties:
Table 1: Comparative Analysis of Formylamino-Substituted Compounds
Key Findings:
Structural Variations and Reactivity: The thiophene derivative (2-(formylamino)-3-thiophenecarboxylic acid) replaces the phenyl ring with a thiophene, enhancing electron-richness and altering solubility. Methyl o-formamidobenzoate shares a benzoate backbone but lacks the amino group, which may diminish hydrogen-bonding interactions critical for biological targeting .
Toxicity and Safety: The thiophene analog’s classification under R22 and R43 highlights risks associated with formylamino groups, suggesting that this compound may similarly require precautions against ingestion and dermal exposure . No acute toxicity data are available for the target compound or methyl o-formamidobenzoate, though ester groups generally pose lower acute risks than carboxylic acids.
Synthetic Considerations: Ethanol/ethyl acetate-based synthesis (as in ) is common for such compounds, but the target compound’s additional amino group may necessitate protective measures to prevent oxidation or side reactions .
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